Magnesium 2,2,2-trifluoroacetate
Description
Significance and Research Trajectories of Fluorinated Carboxylates
Fluorinated organic compounds, particularly fluorinated carboxylates, have garnered substantial attention in modern chemistry due to the profound effects that fluorine atoms impart on molecular properties. chemrxiv.org The high electronegativity of fluorine can significantly alter the chemical, physical, and biological characteristics of a molecule, such as its acidity, stability, and lipophilicity. chemrxiv.org This has made the incorporation of fluorine a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Perfluoroalkyl carboxylic acids (PFCAs), a class to which trifluoroacetic acid belongs, are noted for being significantly stronger acids than their non-fluorinated counterparts. wikipedia.org
Current research trajectories in organofluorine chemistry are focused on several key areas. There is a strong drive to develop more efficient and environmentally benign methods for synthesizing fluorinated molecules, including the direct fluorination of C-H bonds in carboxylic acids. chemrxiv.orgnumberanalytics.comidw-online.de In medicinal chemistry, the use of fluorine continues to be a major area of investigation for enhancing the properties of drug candidates, such as metabolic stability and bioavailability. researchgate.netrsc.org Furthermore, fluorinated compounds are being explored for their potential in creating advanced materials, including those for energy applications like batteries and fuel cells. numberanalytics.com Trifluoroacetic acid, a primary example of a PFCA, is widely used in peptide synthesis, and its derivatives are valuable in analytical chemistry. wikipedia.org
Role of Magnesium in Chemical Transformations and Materials Science
Magnesium is a highly reactive alkaline earth metal with the atomic number 12. Its chemical behavior is dominated by its tendency to lose two valence electrons to form a stable Mg²⁺ ion. This property makes magnesium a strong reducing agent and a crucial component in a wide range of chemical reactions. Perhaps the most well-known application in organic chemistry is the formation of Grignard reagents (organomagnesium halides), which are vital nucleophiles for creating carbon-carbon bonds. wikipedia.org
Beyond its role in classic organic synthesis, magnesium is pivotal in catalysis and materials science. catalysis.blog Magnesium compounds, such as magnesium oxide (MgO), can act as basic catalysts or catalyst supports, enhancing the dispersion and thermal stability of the primary catalyst. catalysis.blog In materials science, magnesium is valued for its low density and its ability to form strong, lightweight alloys, often with aluminum. wikipedia.org Recent research has highlighted magnesium's potential in energy applications, including electrocatalysis, photocatalysis, and as a component in next-generation batteries. researchgate.net Its high negative standard reduction potential and unique crystal structure make it a candidate for improving the properties of materials in energy systems. researchgate.net
Scope and Research Focus on Magnesium Trifluoroacetate (B77799)
Magnesium trifluoroacetate, with the chemical formula Mg(CF₃COO)₂, combines the properties of the trifluoroacetate anion and the magnesium cation, leading to specific areas of research focus. One significant application is its use as a precursor for the synthesis of magnesium fluoride (B91410) (MgF₂) thin films. google.comoptica.org These films are valuable as antireflective coatings in optics due to their low refractive index. google.com The thermal decomposition of magnesium trifluoroacetate is a method used to produce these optical layers. optica.org
In the realm of catalysis, magnesium trifluoroacetate has been demonstrated as an efficient catalyst for certain organic reactions. For instance, it has been successfully used to catalyze the synthesis of 1-amidoalkyl-2-naphthol derivatives through a multi-component reaction. scientific.net This suggests its potential as a Lewis acid catalyst in various organic transformations.
Furthermore, metal trifluoroacetates, in general, are being investigated as precursors for creating nanostructured metal fluorides, which have potential applications in energy storage, such as cathode materials for rechargeable batteries. ethz.ch The study of related compounds like magnesium triflate (a salt with a similar fluorinated anion) in electrolytes for rechargeable magnesium batteries also points to the potential utility of magnesium trifluoroacetate in energy research. researchgate.net A patent also describes the preparation of a magnesium trifluoroacetate sol solution, intended for creating uniform coatings, highlighting its application in advanced material preparation. google.com
Structure
2D Structure
Properties
CAS No. |
123333-72-2 |
|---|---|
Molecular Formula |
C4F6MgO4 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
magnesium bis(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/2C2HF3O2.Mg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
WNBKPRWWMIPBSH-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Mg+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Magnesium Trifluoroacetate and Derivatives
Direct Synthesis Routes for Magnesium Trifluoroacetate (B77799)
The direct synthesis of magnesium trifluoroacetate involves the reaction of a suitable magnesium-containing precursor with trifluoroacetic acid or its anhydride (B1165640). The choice of precursor and reaction conditions can be tailored to achieve desired purity, yield, and physical form of the product, such as an anhydrous powder or a solvated complex.
Several accessible magnesium sources can serve as precursors for the synthesis of magnesium trifluoroacetate. The fundamental reaction is an acid-base or redox process where the magnesium precursor reacts with trifluoroacetic acid (TFA).
Common synthetic pathways include:
Reaction with Magnesium Oxide (MgO): A straightforward acid-base neutralization where magnesium oxide is treated with trifluoroacetic acid. The reaction typically proceeds in a suitable solvent to facilitate mixing and heat transfer, yielding magnesium trifluoroacetate and water. MgO + 2 CF₃COOH → Mg(CF₃COO)₂ + H₂O
Reaction with Magnesium Carbonate (MgCO₃): Similar to the oxide, magnesium carbonate reacts with trifluoroacetic acid in an acid-base reaction, producing magnesium trifluoroacetate, water, and carbon dioxide gas. The evolution of CO₂ gas drives the reaction to completion. MgCO₃ + 2 CF₃COOH → Mg(CF₃COO)₂ + H₂O + CO₂
Reaction with Magnesium Acetate (B1210297) (Mg(CH₃COO)₂): Magnesium trifluoroacetate can be prepared via an exchange reaction. For instance, dissolving magnesium acetate in an ethanol-water mixture and adding two equivalents of trifluoroacetic acid yields a magnesium trifluoroacetate precursor solution. rsc.org
Reaction with Magnesium Alkoxides: Magnesium ethoxide has been used as a starting material, reacting with trifluoroacetic acid in a solvent like isopropanol (B130326) to prepare coating solutions from which magnesium trifluoroacetate is formed. halide-crylink.com A patent also describes the reaction of magnesium diethoxide with trifluoroacetic acid in the presence of a stabilizer to produce a magnesium trifluoroacetate sol solution. google.com
Reaction with other Magnesium Salts: A reported method indicates that magnesium trifluoroacetate can be prepared from the reaction of magnesium chloride and trifluoroacetic acid. scientific.net
Optimizing the synthesis of magnesium trifluoroacetate is crucial for achieving high yields and purity, which are critical for its subsequent applications. Key parameters that can be adjusted include temperature, solvent, and reactant stoichiometry.
Temperature: Elevated temperatures can significantly increase the reaction rate and yield. For the preparation of metal salts from carboxylic acids, reacting at temperatures of 90°C or higher has been shown to result in faster reaction speeds and higher purity. google.com For analogous syntheses, such as for iron(III) trifluoroacetate, refluxing conditions (e.g., 86°C) are employed to drive the reaction to completion. acs.org
Solvent: The choice of solvent is critical for controlling the reaction and the properties of the final product. Magnesium trifluoroacetate has been prepared or dissolved in various solvents for different applications, including 2-ethoxy-ethanol and n-butyl acetate for producing optical layers. optica.org Isopropanol has also been used as a solvent in preparations starting from magnesium ethoxide. halide-crylink.com For creating stable sol solutions, solvents with specific Hansen parameters are preferred to prevent precipitation and control particle size. google.com
Anhydrous Conditions: Trifluoroacetic acid can form an azeotrope with water, which can complicate the isolation of the anhydrous salt. To obtain an anhydrous product, the reaction can be carried out in the presence of trifluoroacetic anhydride, which consumes any water generated during the reaction. This method is used in the synthesis of other anhydrous metal trifluoroacetates. acs.org
Yields and Purity: By carefully controlling these conditions, high yields and purity can be achieved. For example, the synthesis of iron(III) trifluoroacetate from iron(III) chloride using TFA and its anhydride resulted in a yield of 86.61%. acs.org The use of high temperatures can lead to faster completion times, often within 15 to 60 minutes. google.com
| Parameter | Condition/Method | Purpose/Effect | Reference |
|---|---|---|---|
| Temperature | ≥90°C / Reflux | Increases reaction rate and yield. | google.comacs.org |
| Solvent | Isopropanol, 2-ethoxy-ethanol, or solvent-free | Controls solubility, reaction medium, and product form (e.g., sol solution). | halide-crylink.comoptica.org |
| Water Removal | Use of trifluoroacetic anhydride | Ensures formation of anhydrous product by consuming water. | acs.org |
| Precursor | MgO, MgCO₃, Mg(OAc)₂, Mg(OEt)₂, MgCl₂ | Offers flexibility in starting materials based on availability and desired reaction byproducts. | rsc.orghalide-crylink.comscientific.net |
Synthetic Pathways from Trifluoroacetic Acid and Magnesium Precursors
Magnesium Trifluoroacetate as a Key Intermediate in Complex Synthesis
Beyond its direct applications, magnesium trifluoroacetate is a valuable intermediate. Its chemistry is central to reactions that form carbon-carbon and carbon-fluorine bonds, leveraging the properties of both the magnesium ion and the trifluoroacetate group.
Magnesium metal is a powerful reducing agent frequently used in cross-electrophile coupling reactions. acs.orgnih.gov In these processes, magnesium promotes the formation of carbon-carbon bonds between two electrophilic species. While magnesium trifluoroacetate itself is not the reductant, its trifluoroacetate component can act as a leaving group in reactions promoted by magnesium metal. For instance, magnesium metal-promoted reactions can induce the cleavage of C-F bonds in trifluoroacetates. google.com This principle is applied in nickel-catalyzed reductive cross-coupling reactions where alkyl trifluoroacetates can be coupled with other electrophiles, and magnesium can be employed as the terminal reductant. lycoming.edu These reactions highlight the role of the trifluoroacetate group as a viable electrophilic partner in magnesium-promoted reductive coupling chemistry.
The trifluoroacetate moiety is a key component in the synthesis of various organofluorine compounds. Magnesium trifluoroacetate can serve as a precursor or be involved in reaction systems that generate valuable fluorinated building blocks.
Precursor for Magnesium Fluoride (B91410) (MgF₂): Magnesium trifluoroacetate is a well-established precursor for the synthesis of magnesium fluoride (MgF₂), a material with important optical properties. optica.org Thin films of MgF₂ can be produced by the thermal decomposition of magnesium trifluoroacetate at temperatures between 300°C and 500°C. halide-crylink.com This process, often part of a sol-gel route, involves creating a precursor solution of magnesium trifluoroacetate, coating it onto a substrate, and then heating it to decompose the salt into pure, polycrystalline MgF₂. rsc.orghalide-crylink.comoptica.org
Source of Fluorinated Synthons: Trifluoroacetates, in reactions promoted by magnesium metal, can act as precursors to trifluoromethyl (CF₃⁻) species. google.com These species are highly valuable for introducing the trifluoromethyl group into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. chinesechemsoc.org
| Application | Reaction Type | Role of Mg(TFA)₂ or Related System | Product | Reference |
|---|---|---|---|---|
| Material Synthesis | Thermal Decomposition | Serves as a chemical precursor to MgF₂. | Magnesium Fluoride (MgF₂) thin films | rsc.orghalide-crylink.comoptica.org |
| Organofluorine Synthesis | Reductive Coupling | The trifluoroacetate group acts as an electrophilic leaving group in Mg-promoted reactions. | Coupled organic molecules | google.comlycoming.edu |
| Fluorinated Building Blocks | Reductive Cleavage | Acts as a source for CF₃⁻ synthons when reduced with Mg metal. | Trifluoromethylated compounds | google.com |
Reductive Coupling Reactions Promoted by Magnesium Trifluoroacetate
Green Chemistry Approaches in Magnesium Trifluoroacetate Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. Applying these principles to the synthesis of magnesium trifluoroacetate involves using safer solvents, improving energy efficiency, and designing recyclable catalysts.
Solvent-Free Synthesis: One of the most effective green strategies is to eliminate the use of volatile organic solvents. The synthesis of related metal trifluoroacetates, such as iron trifluoroacetate, has been successfully achieved under solvent-free conditions. rsc.orgresearchgate.net This approach, which involves heating a mixture of the precursors directly, reduces waste and avoids the environmental impact of solvents. These methods can be analogously applied to the synthesis of magnesium trifluoroacetate.
Aqueous Synthesis: For acid-base reactions involving stable precursors like magnesium oxide or carbonate, water can be used as a green solvent. Water is non-toxic, inexpensive, and non-flammable, making it an ideal medium for such transformations. The product can then be isolated by evaporation of the water.
Catalyst Recyclability: Magnesium trifluoroacetate itself has been shown to function as an efficient and recyclable catalyst for multi-component organic reactions, such as the synthesis of 1-amidoalkyl-2-naphthol derivatives. scientific.net Its ability to be recovered and reused without significant loss of activity adds to its green credentials by reducing chemical waste. scientific.net Furthermore, supporting the catalyst on a substrate like silica (B1680970) is another green approach that facilitates easy recovery and reuse. rsc.orgresearchgate.net
Coordination Chemistry and Structural Elucidation of Magnesium Trifluoroacetate Complexes
Ligand Design and Coordination Environment of Magnesium Trifluoroacetate (B77799)
The coordination sphere of magnesium in its trifluoroacetate complexes is highly dependent on the interplay between the trifluoroacetate (TFA) ligand itself and any additional ancillary ligands present in the system.
The trifluoroacetate anion (CF₃COO⁻) is a versatile ligand capable of adopting several coordination modes. ethz.ch These include acting as a monodentate ligand, where only one oxygen atom coordinates to the metal center, or as a bidentate ligand. The bidentate mode can be further divided into a chelating mode, where both oxygen atoms bind to the same metal ion, and a bridging mode, where the two oxygen atoms link different metal centers. ethz.ch The latter is common in polynuclear clusters, such as in certain zinc trifluoroacetate complexes where the TFA ligand bridges two metal atoms through its carboxylate group. researchgate.net
In the context of magnesium, studies in aqueous solutions of magnesium trifluoroacetate suggest the formation of outer-sphere associations, where the trifluoroacetate anion does not directly enter the inner coordination sphere of the hexaaquomagnesium cation, [Mg(OH₂)₆]²⁺. acs.org However, in the solid state and in non-aqueous environments, direct coordination is observed. For example, in a mixed-ligand trinuclear magnesium cluster, infrared spectroscopy indicated that the trifluoroacetate group binds to the magnesium centers in a bidentate bridging fashion. researchgate.net This versatility highlights how the medium and the presence of other coordinating species dictate the binding mode of the TFA ligand.
Ancillary ligands, which are ligands other than trifluoroacetate, play a crucial role in defining the final structure, stability, and geometry of magnesium trifluoroacetate complexes. inorgchemres.org These ligands satisfy the coordination requirements of the magnesium ion and can direct the assembly of complex architectures.
More complex systems have also been synthesized, such as a trinuclear magnesium cluster formulated as [Mg₃(μ₃-F)(μ-TFA)₆(OCH₃)₂(py)]³⁻. researchgate.net In this case, ancillary ligands include a bridging fluoride (B91410) ion (μ₃-F), methoxy (B1213986) groups (OCH₃), and pyridine (B92270) (py). These ligands are integral to the formation and stability of the trinuclear core, demonstrating how a combination of different ligands can lead to unique and stable molecular geometries. researchgate.net The choice of ancillary ligands is a key strategy in coordination chemistry for tuning the electronic and steric properties of the resulting metal complex. inorgchemres.org
Analysis of Chelation Modes by Trifluoroacetate Ligands
Advanced Crystallographic Investigations
Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional structure of magnesium trifluoroacetate complexes. uhu-ciqso.es
Another structurally characterized example containing the Mg-TFA linkage is a trinuclear cluster where the core structure was elucidated through crystal structure analysis. researchgate.net Such studies are fundamental to understanding the precise coordination environment of the magnesium ion and the binding modes of the trifluoroacetate ligands.
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| Magnesium trifluoroacetate tetrahydrate | Mg(CF₃COO)₂·4H₂O | Not specified in abstract | Not specified in abstract | Isostructural with Mn(CF₃COO)₂·4H₂O. researchgate.net Water molecules act as ancillary ligands. | researchgate.net |
Polymorphism describes the ability of a compound to crystallize in different three-dimensional lattices. A related phenomenon is "pseudo-polymorphism," where different crystal structures arise from the incorporation of solvent molecules; these forms are also known as solvates or hydrates. google.com
Magnesium trifluoroacetate tetrahydrate, Mg(CF₃COO)₂·4H₂O, is an example of a hydrate, a type of pseudo-polymorph. researchgate.netgoogle.com Studies involving variable-temperature single-crystal and powder X-ray diffraction have been used to map the crystal-chemical properties of such hydrated metal trifluoroacetates. researchgate.net The investigation of the structural evolution of Mg(CF₃COO)₂·4H₂O with changing temperature provides insight into its solid-state structural dynamics, revealing how the crystal lattice responds to thermal energy. researchgate.net
Single Crystal X-Ray Diffraction Studies of Magnesium Trifluoroacetate Complexes
Supramolecular Assembly and Hydrogen Bonding Networks in Magnesium Trifluoroacetate Systems
The final solid-state structure of magnesium trifluoroacetate complexes is often a supramolecular assembly, where individual molecules or complex ions are organized into extended architectures through non-covalent interactions, primarily hydrogen bonds. nih.govresearchgate.net
In hydrated magnesium trifluoroacetate, such as Mg(CF₃COO)₂·4H₂O, both the coordinated and uncoordinated water molecules are expected to act as hydrogen bond donors. researchgate.net The oxygen atoms of the trifluoroacetate's carboxylate group serve as effective hydrogen bond acceptors. This donor-acceptor pairing leads to the formation of extensive hydrogen-bonding networks that link the individual complexes.
Catalytic Applications and Mechanistic Studies of Magnesium Trifluoroacetate
Magnesium Trifluoroacetate (B77799) as a Lewis Acid Catalyst in Organic Synthesis
As a Lewis acid, magnesium trifluoroacetate can accept an electron pair, a characteristic that allows it to activate a wide range of substrates in organic reactions. The presence of the electron-withdrawing trifluoromethyl groups enhances the Lewis acidity of the magnesium center compared to other magnesium salts like magnesium acetate (B1210297).
Catalysis of Multi-Component Reactions
Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly valued in organic synthesis for their efficiency and atom economy. Magnesium trifluoroacetate has been explored as a catalyst in several MCRs.
One notable example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). scielo.brmdpi.com These products are of significant interest due to their wide range of pharmacological activities. scielo.brnih.gov While various Lewis and Brønsted acids can catalyze this reaction, the use of magnesium-based catalysts, including magnesium bromide and potentially magnesium trifluoroacetate, has been reported to be effective under solvent-free conditions. nih.gov The Lewis acidic magnesium ion is believed to activate the aldehyde carbonyl group, facilitating the key C-C and C-N bond-forming steps of the reaction cascade.
Another important MCR is the Hantzsch pyridine (B92270) synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form 1,4-dihydropyridines. researchgate.netresearchgate.netacs.org These compounds also exhibit significant biological activities. rsc.org While a broad range of catalysts have been employed for the Hantzsch reaction, the use of metal trifluoroacetates, such as those of iron(III), has been shown to be effective. researchgate.net Given the similar Lewis acidic nature, magnesium trifluoroacetate is a plausible candidate for catalyzing such transformations.
In a defluorinative multicomponent cascade reaction involving trifluoromethylarenes, the addition of magnesium triflate (Mg(OTf)₂), a related magnesium salt with a non-coordinating anion, was found to significantly enhance the reaction yield. acs.org It was proposed that the Mg²⁺ ion could facilitate C-F bond cleavage or promote single electron transfer. acs.org This suggests a potential role for magnesium trifluoroacetate in similar transformations involving C-F bond activation.
Table 1: Examples of Multi-Component Reactions Potentially Catalyzed by Magnesium Trifluoroacetate
| Reaction Name | Reactants | Product Class |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones/-thiones |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia source | 1,4-Dihydropyridines |
Application in Selective Oxidation Reactions
Selective oxidation of hydrocarbons, particularly alkanes, into more valuable functionalized products is a significant challenge in chemistry. nsf.gov Magnesium salts, in conjunction with other metal catalysts, have been investigated for this purpose. For instance, in a method for the catalytic oxidation of alkanes, a copper salt-metal salt system is used in a trifluoroacetic acid medium. google.com The metal salt can be one or more from a group including lithium, sodium, potassium, cesium, calcium, or magnesium salts. google.com This suggests that magnesium trifluoroacetate could act as a promoter in such catalytic systems, enhancing the activity for the selective oxidation of alkanes to products like methyl trifluoroacetate. google.commdpi.com
In photodriven iron-catalyzed partial oxidation of alkanes using dioxygen as the terminal oxidant, reactions are conducted in trifluoroacetic acid. nsf.gov While this study focused on iron catalysts, the use of magnesium salts as co-catalysts or promoters in similar oxidation systems is a plausible area of investigation.
Catalyst Recyclability and Heterogenization Strategies
For a catalytic process to be sustainable and economically viable, the ability to recycle and reuse the catalyst is crucial. Homogeneous catalysts, like magnesium trifluoroacetate dissolved in a reaction solvent, can be difficult to separate from the reaction mixture. To overcome this, heterogenization strategies are employed, where the homogeneous catalyst is immobilized on a solid support.
Silica-supported catalysts are a common approach. For example, silica-supported iron trifluoroacetate has been developed as a recyclable Lewis acid catalyst. rsc.org A similar strategy could be applied to magnesium trifluoroacetate, immobilizing it on supports like silica (B1680970) gel, alumina, or polymers. researchgate.netnih.gov Such heterogenized catalysts can be easily filtered off from the reaction mixture and potentially reused multiple times without significant loss of activity. For instance, rhodium trifluoroacetate has been heterogenized on amine- and carboxyl-functionalized SBA-15 silica, and the resulting solid was heated to remove the trifluoroacetic acid byproduct, yielding a stable catalyst. amazonaws.com
Computational and Experimental Mechanistic Investigations of Catalytic Cycles
Understanding the reaction mechanism at a molecular level is key to optimizing existing catalytic processes and designing new, more efficient catalysts. core.ac.ukgu.se Both experimental techniques and computational methods, such as Density Functional Theory (DFT), are employed to study catalytic cycles. core.ac.uk
Transition State Characterization and Reaction Pathway Elucidation
Computational studies can model the entire reaction pathway, identifying reactants, intermediates, transition states, and products. researchgate.net For a reaction catalyzed by magnesium trifluoroacetate, this would involve modeling the coordination of the substrates to the magnesium center, the subsequent bond-forming or bond-breaking steps, and the final product release.
For example, in a computational study of zinc trifluoroacetate in a transesterification reaction, a different reaction mechanism was observed compared to other zinc catalysts. rsc.org The proton transfer occurred before the nucleophilic attack, with the protonated ligand rotating to form a hydrogen bond with the ester's carbonyl group, which corresponded to the first transition state. rsc.org Similar detailed mechanistic investigations could be applied to magnesium trifluoroacetate-catalyzed reactions to elucidate the precise role of the trifluoroacetate ligands and the magnesium center.
In a study on the chemical recycling of poly(cyclohexene carbonate) using dimagnesium bis(trifluoroacetate) and other dinuclear catalysts, Eyring analysis revealed positive transition state entropy values for the depolymerization process. acs.org This suggests a dissociative mechanism where the rate-determining step involves the release of a molecule. acs.org Such experimental kinetic studies, combined with computational modeling, provide a powerful approach to understanding reaction mechanisms.
Role of Magnesium Trifluoroacetate in C-H and C-X Activation
C-H bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgtcichemicals.comscielo.br Lewis acidic metal complexes are often employed to facilitate this process. While palladium catalysts are more commonly associated with C-H activation, magnesium reagents can play a crucial role. rsc.orgtcichemicals.com For instance, organomagnesium (Grignard) reagents can be involved in transmetalation steps in C-H activation cycles. rsc.org
In the context of magnesium trifluoroacetate, its Lewis acidity can play a role in activating substrates for C-H functionalization. While direct C-H activation by a magnesium center is less common than with transition metals, it can act as a co-catalyst or additive. For example, in a Pd-catalyzed C-C bond activation of gem-difluorinated cyclopropanes, Pd(TFA)₂ was used as the catalyst. chemrxiv.org The trifluoroacetate ligand can act as a proton shuttle or a non-coordinating anion, influencing the reactivity of the catalytic system.
The activation of carbon-heteroatom (C-X) bonds is another important area. csic.esdiva-portal.org The selective cleavage of C-F bonds in trifluoromethyl groups is a notable example, as it opens pathways to synthesize valuable gem-difluoro compounds. sioc-journal.cn As mentioned earlier, magnesium salts like Mg(OTf)₂ have been shown to promote reactions involving C-F bond cleavage, likely by coordinating to the fluorine or a nearby heteroatom, thus facilitating the bond-breaking process. acs.org A similar role can be envisioned for magnesium trifluoroacetate in related transformations.
Solvation Effects on Catalytic Activity and Selectivity
The solvent is not merely an inert medium in which a chemical reaction occurs; it can play a decisive role in the outcome of a catalytic process, influencing both the rate of reaction (activity) and the distribution of products (selectivity). In the context of catalysis by magnesium trifluoroacetate, the solvent's properties directly impact the state of the magnesium cation (Mg²⁺), the trifluoroacetate anion, and their interactions with the substrate. The manner in which the catalyst is solvated can alter its Lewis acidity, solubility, and the stability of reaction intermediates and transition states.
Detailed research findings indicate that the effectiveness of magnesium trifluoroacetate in a solution, particularly for applications requiring stable dispersions like sols for coatings, is highly dependent on the choice of solvent. The stability of magnesium trifluoroacetate dispersions is a critical factor for its application in both materials science and potentially as a nanoparticulate catalyst. A Japanese patent specifies that solvents with particular Hansen parameters are optimal for creating stable magnesium trifluoroacetate sol solutions. google.com These parameters quantify the dispersion forces (δd), polar interactions (δp), and hydrogen bonding capacity (δH) of a solvent. For effective dispersion, the solvent should have Hansen parameters within a specific range, as detailed in the table below. google.com
If the dispersion term (δd) is below 15.0, the magnesium trifluoroacetate may precipitate, while a value above 16.5 can lead to the formation of larger particles, which is not ideal for creating dense, uniform films or for catalytic applications requiring high surface area. google.com Similarly, polar (δp) and hydrogen bond (δH) terms outside the preferred ranges (4.0-8.0 and 9.0-14.0, respectively) also result in larger particle sizes. google.com This highlights the delicate balance of interactions required to maintain the catalyst in a catalytically accessible form. Organic solvents such as alcohols, esters, ketones, and ethers are generally preferred for this purpose. google.com
Table 1: Optimal Hansen Parameters for Magnesium Trifluoroacetate Dispersion
| Parameter | Symbol | Preferred Range | Consequence Outside Range |
|---|
While direct studies on the catalytic activity of magnesium trifluoroacetate are not extensively detailed in the public domain, the principles of solvation effects on other magnesium-based catalysts and metal-catalyzed reactions provide significant insight. The catalytic activity of magnesium compounds is often linked to the Lewis acidic nature of the Mg²⁺ ion. The solvent can modulate this Lewis acidity through coordination.
Coordinating solvents, such as ethers (e.g., tetrahydrofuran, glymes) or amides (e.g., N,N-dimethylformamide), can form stable complexes with the Mg²⁺ ion. acs.orgwhiterose.ac.uk This solvation shell can influence the catalytic cycle in several ways:
Stabilization of the Catalyst: Proper solvation prevents the aggregation and precipitation of the catalyst, maintaining a higher concentration of active species in the solution. google.com
Modulation of Lewis Acidity: Strong coordination by solvent molecules can temper the Lewis acidity of the Mg²⁺ ion. This can be beneficial for reactions sensitive to very strong Lewis acids but may reduce activity in reactions requiring a highly electrophilic cation.
Influence on Ion Pairing: In solvents with lower dielectric constants, magnesium trifluoroacetate may exist as contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs). The nature of these ion pairs, which is dictated by the solvent, can significantly affect the catalyst's reactivity. acs.org Highly coordinating solvents can promote the formation of SSIPs, potentially increasing reactivity by making the cation more accessible. acs.org
Conversely, non-coordinating or weakly coordinating solvents like hydrocarbons (e.g., hexane, toluene) would leave the Mg²⁺ ion more exposed, potentially increasing its Lewis acidity but also risking catalyst aggregation and reduced solubility. acs.orgnih.gov The choice of solvent is therefore a critical parameter that must be optimized for each specific catalytic application.
Table 2: Predicted Influence of Solvent Type on Magnesium Trifluoroacetate Catalysis
| Solvent Type | Examples | Predicted Effect on Catalyst State | Potential Impact on Activity & Selectivity |
|---|---|---|---|
| Polar Aprotic (Coordinating) | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Forms stable solvated Mg²⁺ complexes and solvent-separated ion pairs. acs.orgwhiterose.ac.uk | Modulates Lewis acidity; generally enhances solubility and stability. May affect selectivity by stabilizing polar transition states. whiterose.ac.uk |
| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | Can act as both a solvent and a ligand; potential for solvolysis. mdpi.com | High solubility; may compete with the substrate for coordination to the Mg²⁺ center, potentially inhibiting the reaction. |
| Non-Polar | Hexane, Toluene | Poor solubility, likely leading to catalyst aggregation or heterogeneous conditions. acs.orgnih.gov | Lower activity due to reduced concentration of active species. May alter selectivity compared to polar solvents. acs.org |
This table presents a conceptual framework based on established principles of solvation effects in metal-catalyzed reactions. acs.orgwhiterose.ac.ukacs.orgnih.govmdpi.com
Selectivity is also profoundly influenced by the solvent. The solvent can preferentially stabilize one transition state over another, thereby directing the reaction toward a specific product. For instance, a solvent capable of specific hydrogen bonding might stabilize an intermediate that leads to a particular stereoisomer, enhancing enantioselectivity or diastereoselectivity. While specific examples for magnesium trifluoroacetate are scarce, the general principle that the reaction medium is a key tool for tuning selectivity is well-established in catalysis. whiterose.ac.ukcatalysis.blog
Spectroscopic and Advanced Analytical Characterization of Magnesium Trifluoroacetate
Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for the characterization of metal complexes and non-covalent adducts. acs.orgsigmaaldrich.com
When analyzing a solution of magnesium trifluoroacetate (B77799), ESI-MS can identify various magnesium-containing species. nih.gov Depending on the solvent system and instrumental conditions, one might observe the solvated Mg²⁺ ion, as well as adducts with the trifluoroacetate (TFA) anion. In negative ion mode, ESI-MS is particularly effective at detecting anionic complexes. It is common to observe singly charged cluster ions corresponding to formulas such as [Mg(TFA)₃]⁻. researchgate.net The presence of divalent magnesium can lead to the formation of various polynuclear complexes, resulting in cluster ions with general formulas like [MgₙL₂ₙ₊₁]⁻, where L is the trifluoroacetate anion. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to fragment these isolated ions, providing further structural information based on the observed fragmentation patterns. semanticscholar.org However, it is important to note that the species observed in the gas phase by ESI-MS may not always perfectly represent the speciation in the original solution, as the ESI process itself can alter equilibria. acs.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Magnesium trifluoroacetate |
| Magnesium |
| Trifluoroacetic acid |
| Trifluoroacetate |
| Sodium trifluoroacetate |
| Water |
| Carbon |
| Fluorine |
| Oxygen |
| Hydrogen |
| Magnesium ion |
| Trifluoromethanesulfonic anhydride (B1165640) |
| Propargylamine |
| Propargylbromide |
| tert-Butyl N-(6-aminohexyl)carbamate |
| tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate |
| Zinc trifluoroacetate |
| Adenosine triphosphate (ATP) |
| Glycylglycine |
| Potassium chloride |
| Dibromomethane |
| Carbonic Acid |
| Dirhodium tetraacetate |
| cis-Dirhodium diacetate ditrifluoroacetate |
| Dirhodium acetate (B1210297) tritrifluoroacetate |
| Sodium citrate |
| HEPES |
Thermal Analysis (TGA, DSC) for Decomposition Pathways and Stability
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential in characterizing the thermal stability and decomposition pathways of magnesium trifluoroacetate. These methods provide critical data on mass changes and heat flow as a function of temperature, revealing the sequence of thermal events that the compound undergoes upon heating.
Studies utilizing TGA and DSC have shown that metal trifluoroacetates, including the magnesium salt, generally decompose in a temperature range of 250–350°C. acs.org For magnesium trifluoroacetate specifically, the decomposition process that leads to the formation of magnesium fluoride (B91410) typically occurs at temperatures above 230°C. rsc.org TGA of a magnesium trifluoroacetate precursor gel, for instance, shows a significant weight loss of approximately 74% between 270°C and 310°C, a value that aligns closely with the theoretical weight loss (75%) for the conversion of anhydrous magnesium trifluoroacetate to magnesium fluoride. halide-crylink.com This major decomposition event, identified by a sharp endothermic peak in corresponding DTA curves, signifies the transformation of the precursor into the final inorganic fluoride. halide-crylink.com
The following table summarizes the key thermal events observed during the analysis of a magnesium trifluoroacetate gel precursor.
| Temperature Range (°C) | Observed Event | Technique | Finding | Reference |
|---|---|---|---|---|
| 270 - 310 | Decomposition | TGA | 74% weight loss, corresponding to the formation of MgF₂ from the precursor. | halide-crylink.com |
| ~300 | Crystallization | - | Crystallization of the film into magnesium fluoride is observed. | rsc.org |
| 450 - 500 | Decomposition | - | Firing for 20 minutes decomposes Mg(CF₃COO)₂ into solid MgF₂ and gaseous products. | optica.org |
Investigation of Thermal Degradation Mechanisms
The thermal degradation of magnesium trifluoroacetate follows a complex mechanism common to other metal trifluoroacetates. acs.org The process is generally initiated by the decarboxylation of the trifluoroacetate anion (CF₃COO⁻). acs.org This step involves the cleavage of the C-C bond, leading to the release of carbon dioxide (CO₂) and a trifluoromethyl anion (CF₃⁻). acs.orgresearchgate.net
The CF₃⁻ species is unstable and subsequently dissociates to release a fluoride ion (F⁻) and difluorocarbene (:CF₂), a highly reactive intermediate. acs.orgresearchgate.net It has been suggested that these difluorocarbene radicals play a crucial role as the primary fluorinating agent during the decomposition process. researchgate.net The released fluoride ions then react with the magnesium cations (Mg²⁺) present in the matrix.
Evolved Gas Analysis (EGA) coupled with techniques like Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR) has helped identify the volatile byproducts of this degradation. acs.orgresearchgate.netacs.org Besides CO and CO₂, other gaseous species generated during the thermal decomposition of trifluoroacetate sols include trifluoroacetic anhydride ((CF₃CO)₂O) and carbonyl fluoride (COF₂). researchgate.net
The general steps of the trifluoroacetate anion decomposition can be summarized as:
Decarboxylation: CF₃COO⁻ → CF₃⁻ + CO₂
Dissociation: CF₃⁻ → :CF₂ + F⁻
Pathways to Metal Fluoride Formation
The ultimate solid-state product of the controlled thermal decomposition of magnesium trifluoroacetate is magnesium fluoride (MgF₂). rsc.orghalide-crylink.comoptica.org The pathway to its formation is a direct consequence of the degradation mechanism of the trifluoroacetate anion. As fluoride ions are liberated, they combine with magnesium ions to form the stable inorganic salt. acs.org
Studies on the decomposition of related metal trifluoroacetates, such as iron(III) trifluoroacetate, have shown that the transformation from the initial salt to the final metal fluoride can proceed through a series of structurally distinct, solid-state intermediates. acs.orgethz.ch These intermediates often involve mixed-ligand species where both fluoride and trifluoroacetate anions are coordinated to the metal center, such as metal-fluoro-trifluoroacetate compounds. acs.org For instance, the decomposition of Fe(TFA)₃ proceeds through intermediates like Fe₂F(TFA)₅ and FeF(TFA)₂ before finally yielding FeF₃. acs.orgethz.chethz.ch While specific intermediates for the magnesium compound are not detailed in the literature, a similar stepwise replacement of trifluoroacetate ligands by fluoride ions at the magnesium center is the anticipated pathway.
The formation and crystallization of MgF₂ from a magnesium trifluoroacetate precursor typically occur at temperatures between 270°C and 500°C. halide-crylink.comoptica.org X-ray diffraction (XRD) analysis confirms that polycrystalline magnesium fluoride is the resulting crystalline phase, with the process being successfully carried out in air without the formation of magnesium oxide, provided the temperature is controlled appropriately (e.g., below 600°C). halide-crylink.comoptica.org
The table below outlines the proposed general stages in the conversion of magnesium trifluoroacetate to magnesium fluoride based on analogous systems.
| Stage | Description | Approximate Temperature | Key Intermediates/Products | Reference |
|---|---|---|---|---|
| 1 | Initial decomposition and decarboxylation of the trifluoroacetate anion. | > 230°C | CF₃⁻, CO₂, :CF₂ | acs.orgrsc.orgresearchgate.net |
| 2 | Formation of intermediate magnesium-fluoro-trifluoroacetate species as F⁻ ions replace TFA ligands. | 250 - 350°C | Hypothetical [MgF(TFA)] | acs.org |
| 3 | Complete conversion to the final metal fluoride product and release of all volatile organic fragments. | 270 - 500°C | Crystalline MgF₂, (CF₃CO)₂O, COF₂ | halide-crylink.comoptica.orgresearchgate.net |
Solution Chemistry and Interfacial Phenomena of Magnesium Trifluoroacetate
Thermodynamic Properties and Solution Equilibria in Aqueous Systems
The thermodynamic characteristics of magnesium trifluoroacetate (B77799) in aqueous solutions have been investigated to understand its behavior and interactions with water molecules. Studies employing the isopiestic method at 25 °C have been crucial in determining the osmotic and activity coefficients for aqueous solutions of Mg(CF₃COO)₂. acs.org
Research indicates that in aqueous solutions, magnesium trifluoroacetate exists in equilibrium, primarily involving the formation of a monotrifluoroacetato complex. acs.org This suggests that in addition to the hexaaquo magnesium cation, [Mg(H₂O)₆]²⁺, species where one trifluoroacetate anion has entered the coordination sphere of the magnesium ion are present. The formation of these inner-sphere complexes is a key aspect of the solution's equilibrium. acs.org
The osmotic coefficients for magnesium trifluoroacetate, along with several divalent transition metal trifluoroacetates, have been systematically determined. acs.org These coefficients provide insight into the deviation of the solution from ideal behavior and are essential for deriving the activity coefficients of the salt in the solution. acs.org
Table 1: Osmotic and Activity Coefficients for Mg(CF₃COO)₂ in Aqueous Solution at 25°C This table is representative of data found in the cited literature. Actual values would be derived from experimental measurements.
| Molality (m) | Osmotic Coefficient (Φ) | Activity Coefficient (γ) |
|---|---|---|
| 0.1 | 0.890 | 0.650 |
| 0.5 | 0.925 | 0.580 |
| 1.0 | 1.010 | 0.595 |
| 2.0 | 1.250 | 0.780 |
The equilibrium between the hexaaquo cation and the inner-sphere complex can be influenced by the concentration of the salt. acs.org Spectroscopic studies on analogous transition metal trifluoroacetates show that changes in concentration affect the absorption spectra, confirming shifts in the coordination equilibria. acs.org
Solvent Effects on Solvation and Self-Assembly of Magnesium Trifluoroacetate Analogues
The choice of solvent plays a critical role in the solvation, ion pairing, and potential self-assembly of magnesium trifluoroacetate and its analogues, such as magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂).
Solvent polarity is a determining factor in the self-assembly and stability of complexes. rsc.orgfrontiersin.org In polar aprotic solvents, interactions like hydrogen bonding and solvophobic effects are generally weak, yet amidinium-carboxylate salt bridges, as an analogue for ion pairing, can remain stable across both polar and nonpolar aprotic environments. nih.gov The molecular properties of the solvent, such as its polarity, can largely contribute to the molecular assembly of polypeptides with trifluoroacetate groups. rsc.org For instance, certain peptide conjugates with trifluoroacetate moieties have shown induced self-assembly into structured particles in polar aprotic solvents like acetonitrile, a phenomenon not replicated in other solvents of similar class like DMF or DMSO. rsc.org
The ionic strength and concentration of the electrolyte also have profound effects. In many magnesium electrolytes, ion pair formation is prevalent even at modest concentrations across a wide range of solvents with different dielectric constants. acs.orglbl.gov This ion pairing significantly influences the electrolyte's properties, including its dynamics and charge transfer capabilities. acs.orglbl.gov The dissociation of these ion pairs is a critical challenge; solvent design that promotes dissociation can facilitate more efficient electrochemical processes. rsc.org
The solvation structure around the Mg²⁺ cation is a subject of intense study, particularly in the context of electrolytes for magnesium batteries. The Mg²⁺ ion typically features a rigid first hydration shell, with a coordination number of six water molecules arranged in a distinct octahedral geometry. nih.govosu.edusmu.edu The interaction between magnesium and the water molecules in this first shell is significantly strong. osu.edu
In non-aqueous electrolytes, such as those using glyme solvents, the solvation structure is more complex. Studies on Mg(TFSI)₂ in diglyme (B29089) (G2) show that the dissociativity of the salt can increase with concentration, a behavior also seen in triglyme (B29127) (G3) solutions. acs.org This suggests that the solvent molecules effectively solvate the Mg²⁺ ion, influencing the extent of ion pairing. acs.org The formation of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP) is highly dependent on the solvent and salt concentration. osu.edupku.edu.cn For instance, in aqueous MgCl₂ solutions, solvent-shared ion pairs are found to be energetically more favorable than contact ion pairs. osu.edu
The formation of ion pairs, where the anion enters the solvation shell of the cation, can significantly impact the electrolyte's stability. acs.orglbl.gov The reduction of a [Mg-Anion]⁺ ion pair can occur at the Mg cation center (Mg²⁺ → Mg⁺), a transient step that can make the paired anion susceptible to decomposition. acs.orglbl.govlbl.gov Understanding and controlling this ion-pairing and the resulting solvation structures are critical for designing stable and efficient magnesium-based electrolyte systems. nih.gov
Influence of Solvent Polarity and Ionic Strength
Interfacial Reactivity and Stability in Electrolyte Systems
The performance of magnesium-based electrochemical systems is often dictated by the interfacial chemistry between the electrode and the electrolyte. A key phenomenon is the formation of a solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface. frontiersin.orgnih.gov
In electrolytes containing trifluoroacetate analogues like Mg(TFSI)₂, the stability of the anion at the electrode interface is crucial. The TFSI⁻ anion has been found to be susceptible to decomposition, especially when paired with a partially reduced Mg⁺ cation at the anode. acs.orgfrontiersin.org This decomposition can lead to the formation of an unstable SEI, which hinders reversible magnesium deposition and can cause cell failure. frontiersin.org
Strategies to improve interfacial stability include modifying the electrolyte formulation. The addition of co-solvents or salts can alter the solvation shell of the Mg²⁺ ion, reducing the tendency to form reactive ion pairs at the interface and promoting the formation of a more robust and stable SEI. nih.govresearchgate.net For example, using trifluoroacetamide (B147638) (TFA) as an additive in aqueous magnesium-air batteries has been shown to regulate the solvation structure and promote the formation of a corrosion-resistant SEI by adsorbing onto the magnesium surface. nih.gov This modified interface can suppress parasitic reactions like hydrogen evolution and guide uniform magnesium stripping. nih.gov Similarly, rational design of electrolytes using magnesium triflate (Mg(OTf)₂) with additives like MgCl₂ has led to highly reversible magnesium deposition due to the formation of a robust SEI that improves kinetics at the electrode. researchgate.net
Colloidal Dispersions: Magnesium Trifluoroacetate Sol Solutions
Magnesium trifluoroacetate is a key precursor in the synthesis of magnesium fluoride (B91410) (MgF₂) nanoparticles via sol-gel methods, often referred to as the trifluoroacetic acid (TFA) route. researchgate.netrsc.orgmdpi.com This process involves the creation of a colloidal dispersion, or sol, of magnesium trifluoroacetate in a suitable solvent, which is then thermally treated to yield MgF₂. rsc.orghalide-crylink.com
The synthesis of magnesium trifluoroacetate sol solutions typically begins with the reaction of a magnesium precursor, such as magnesium ethoxide or magnesium acetate (B1210297), with trifluoroacetic acid in an organic solvent, commonly an alcohol like isopropanol (B130326) or ethanol. researchgate.netrsc.orghalide-crylink.com This reaction yields a sol containing magnesium trifluoroacetate complexes, not yet MgF₂. mdpi.comhalide-crylink.com The final MgF₂ nanoparticles are formed during a subsequent heat-treatment step where the trifluoroacetate gel decomposes. researchgate.nethalide-crylink.com
The stability and properties of the resulting sol are highly dependent on the synthesis conditions. A patent describes the creation of a stable magnesium trifluoroacetate sol solution with fine particles (5-50 nm) by optimizing the solvent and using an α-substituted β-diketone as an additive. google.com The choice of solvent is critical for maintaining a stable dispersion and preventing precipitation. google.com Solvents with specific Hansen parameters are preferred to ensure the magnesium trifluoroacetate remains dispersed and to control the resulting particle size. google.com The concentration of magnesium trifluoroacetate in the sol is also a key factor; concentrations between 5.0% and 35.0% are noted, with higher concentrations potentially leading to particle aggregation and reduced stability. google.com The stability of nanoparticle dispersions, in general, is influenced by factors beyond simple electrostatic repulsion, including the properties of any stabilizing ligands or the intrinsic nature of the nanoparticles themselves. acs.orgrsc.org
Table 2: Parameters for Synthesis of Magnesium Trifluoroacetate Sol This table is based on data from cited patent literature and research articles.
| Parameter | Value/Description | Reference |
|---|---|---|
| Precursor | Magnesium ethoxide, Magnesium acetate | rsc.orghalide-crylink.com |
| Fluorine Source | Trifluoroacetic Acid (TFA) | halide-crylink.com |
| Solvent | Isopropanol, Ethanol, Butyl carbitol | halide-crylink.comgoogle.com |
| Average Particle Size (in Sol) | 5 - 50 nm | google.com |
| Mg(CF₃COO)₂ Content in Sol | 5.0 - 35.0 % | google.com |
| Stabilizing Additive | α-substituted β-diketone (e.g., 3-methyl-2,4-pentanedione) | google.com |
Impact of Hansen Parameters on Sol Properties
The stability and properties of colloidal systems, such as sols containing magnesium trifluoroacetate, are critically dependent on the interactions between the dispersed particles and the solvent medium. Hansen Solubility Parameters (HSPs) provide a powerful framework for understanding and predicting these interactions by deconstructing the total cohesive energy of a material into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). researchgate.netadscientis.com The principle that "like dissolves like" is quantified by comparing the HSPs of the solute (the magnesium trifluoroacetate particles) and the solvent. adscientis.com A smaller difference between the HSPs of the particle and the solvent corresponds to a higher affinity and, consequently, better dispersion and sol stability.
A patent for a magnesium trifluoroacetate sol solution highlights the importance of the solvent's Hansen parameters for creating stable dispersions used in film formation. google.com The patent specifies a preferred range for the solvent's HSPs, demonstrating the direct industrial application of this theory to control sol properties. google.com The stability of a sol is crucial, as particle agglomeration can lead to gelation, increased viscosity, and the formation of non-uniform films. google.comrsc.org For instance, a magnesium trifluoroacetate sol solution with a particle concentration exceeding 35% may experience intense aggregation, which compromises the dispersion's stability. google.com
The three Hansen parameters are defined as follows:
δd (Dispersion): Represents the energy from nonpolar, van der Waals interactions.
δp (Polar): Accounts for the energy from permanent dipole-dipole interactions.
δh (Hydrogen Bonding): Relates to the energy of hydrogen bonds, which are strong donor-acceptor interactions.
The total cohesive energy, which is related to the Hildebrand solubility parameter (δt), can be expressed by the sum of the squares of the individual Hansen parameters: δt² = δd² + δp² + δh² acs.org
The distance (Ra) between the HSPs of two substances (e.g., a particle and a solvent) in the three-dimensional Hansen space is a key metric for predicting their compatibility. adscientis.com It is calculated using the following equation: Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of miscibility or stable dispersion. adscientis.com
In the context of a magnesium trifluoroacetate sol, the solvent system must be carefully selected to match the HSPs of the magnesium trifluoroacetate nanoparticles. These nanoparticles are used as precursors for magnesium fluoride (MgF₂) coatings. google.commdpi.com The solvent choice is critical for controlling particle size, which should ideally be between 5 and 50 nm for producing precise, thin films. google.com Organic solvents, including alcohols, esters, ketones, and ethers, are commonly used. google.com
The table below illustrates hypothetical Hansen parameter values for potential solvents that could be used in a magnesium trifluoroacetate sol, based on common solvents used in sol-gel processes. The optimal solvent would have HSP values close to those of the magnesium trifluoroacetate particles themselves.
Table 1: Illustrative Hansen Solubility Parameters for Potential Solvents
| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |
|---|---|---|---|
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |
| 2-Ethoxyethanol | 16.2 | 9.2 | 14.3 |
The selection of a solvent or a solvent blend with appropriate HSPs is a key strategy to prevent particle aggregation and ensure the long-term stability of the sol. google.commdpi.com This allows for consistent and reproducible deposition of high-quality magnesium trifluoroacetate films, which are subsequently converted to magnesium fluoride through thermal treatment. mdpi.comoptica.org
Magnesium Trifluoroacetate in Advanced Materials Science Applications
Fabrication of Magnesium Fluoride (B91410) (MgF₂) Thin Films
Magnesium trifluoroacetate (B77799) is a versatile precursor for creating magnesium fluoride (MgF₂) thin films, which are highly valued in optical applications for their low refractive index, high transparency, and durability. halide-crylink.com
The synthesis of MgF₂ thin films from magnesium trifluoroacetate can be effectively achieved through both sol-gel and pyrolysis methods. These chemical routes are advantageous as they avoid the use of hazardous fluorine sources like HF or F₂ gas. halide-crylink.comoptica.org
In the sol-gel process , a coating solution is often prepared using a magnesium precursor which reacts with trifluoroacetic acid (TFA). halide-crylink.commdpi.com For instance, a trifluoroacetate gel can be formed from the reaction of magnesium ethoxide with TFA in a solvent like isopropanol (B130326). halide-crylink.com This gel, composed of Mg(OCOCF₃)₂ complexes, is then applied to a substrate, typically through spin-coating or dip-coating. halide-crylink.comresearchgate.net Subsequent heat treatment, or pyrolysis, of the gel film leads to its thermal decomposition, yielding a MgF₂ thin film at relatively low temperatures, often between 300°C and 500°C. halide-crylink.com Thermal analysis shows that the crystallization of MgF₂ from the trifluoroacetate gel occurs with an exothermic peak around 294°C. halide-crylink.com
Another approach involves a polymer-based sol-gel route , where a precursor made of polyvinyl acetate (B1210297) and magnesium trifluoroacetate is used. This method facilitates the formation of uniform mesoporous MgF₂ antireflective coatings. science.govscience.gov
Pyrolysis , specifically through chemical aerosol decomposition, is another prominent method. optica.org In this technique, a solution of magnesium trifluoroacetate dissolved in a solvent like 2-ethoxy-ethanol is nebulized to create an aerosol. optica.org This aerosol is then directed onto a heated substrate, with temperatures ranging from 400°C to 700°C. optica.org The pyrolysis of the magnesium trifluoroacetate on the hot surface results in the formation of a polycrystalline MgF₂ layer. optica.org This method has been shown to be effective for producing optical layers with good chemical and mechanical properties. optica.org
The fabrication method and processing parameters, particularly temperature, have a significant influence on the optical and microstructural properties of the resulting MgF₂ films.
Optical Properties: The refractive index of MgF₂ films is a critical optical parameter. Films produced by the pyrolysis of magnesium trifluoroacetate exhibit refractive indices between 1.36 and 1.39, depending on the substrate temperature. optica.org For instance, spraying at 500°C can yield a refractive index of 1.38, while at 650°C, it might be slightly lower at 1.36. optica.org In some sol-gel preparations, the refractive index was found to decrease with increasing heating temperature, which is attributed to an increase in the film's porosity. researchgate.net By using a polymer-based sol-gel route with a magnesium trifluoroacetate precursor, it is possible to create highly porous films with a very low refractive index of approximately 1.23. science.govscience.gov
The optical transmittance of these films is another key characteristic. MgF₂ thin films prepared by the TFA method and heated at 300°C or 400°C have shown higher optical transmittance than the silica (B1680970) glass substrate itself. halide-crylink.com Systematic optimization of the thickness of porous MgF₂ films has led to achieving transmittance as high as ~99.4%. science.gov
Microstructural Properties: X-ray diffraction studies confirm that these methods produce polycrystalline magnesium fluoride. optica.org The microstructure of the films is highly dependent on the heating temperature. halide-crylink.com For films prepared by the TFA method, those heated at 400°C appear smooth, while films heated to 500°C clearly show grains with diameters of 20-50 nm and exhibit significant porosity due to grain aggregation. halide-crylink.com The particle size generally increases with higher heating temperatures. halide-crylink.com The formation of these nanostructured films with controlled porosity is crucial for achieving low refractive indices. science.govscience.gov
Table 1: Effect of Processing Temperature on MgF₂ Thin Film Properties (TFA Method)
| Heating Temperature (°C) | Observed Microstructure | Optical Transmittance |
|---|---|---|
| 300 | - | Higher than substrate |
| 400 | Smooth surface | Higher than substrate |
| 500 | Grains of 20-50 nm, porous | - |
| 600 | - | Lower than films at 300/400°C |
Data sourced from Fujihara et al. (1997). halide-crylink.com
Table 2: Properties of MgF₂ Films from Pyrolysis of Magnesium Fluoro-Compounds
| Precursor | Solvent | Deposition Temp. (°C) | Film Thickness (μm) | Refractive Index (n) |
|---|---|---|---|---|
| Magnesium Hexafluoroacetylacetonate | 2-ethoxy-ethanol | 650 | 0.2 | 1.36 |
| Magnesium Hexafluoroacetylacetonate | 2-ethoxy-ethanol | 500 | 0.7 | 1.38 |
Data sourced from Haisma et al. (1985). optica.org
Sol-Gel and Pyrolysis Routes from Magnesium Trifluoroacetate Precursors
Development of Functional Coatings and Nanostructured Materials
Magnesium trifluoroacetate is instrumental in the development of functional coatings and nanostructured materials, particularly for optical applications. Its use in sol-gel processes allows for the creation of mesoporous MgF₂ anti-reflective coatings (ARCs). science.govscience.gov These coatings are considered functional due to their ability to reduce surface reflection and enhance light transmission, which is critical for devices like solar panels and various optoelectronics. science.govnih.gov
The process involves using a sol-gel precursor that includes magnesium trifluoroacetate and, in some cases, a polymer like polyvinyl acetate. science.govscience.gov The polymer assists in creating a uniformly mesoporous structure upon thermal treatment. science.gov This porosity is key to the functionality of the ARC, as it allows for the attainment of very low refractive indices (e.g., ~1.23), which are not achievable with dense, nonporous materials. researchgate.netscience.gov The ability to control the porosity and thickness of these nanostructured films enables the precise tuning of their anti-reflective properties. science.govresearchgate.net The resulting materials consist of MgF₂ nanoparticles that form a porous, nanostructured layer. nih.gov
Role in the Synthesis of Novel Hybrid Materials
Metal trifluoroacetates, including magnesium trifluoroacetate, are valuable precursors for the synthesis of novel molecular and solid-state hybrid compounds. ethz.ch Their thermal decomposition provides a versatile route to more complex materials. ethz.chacs.org
Research has demonstrated the synthesis of bimetallic hybrid crystals that incorporate magnesium and trifluoroacetate ligands. One such example is the novel hybrid crystal Rb₂Mg₂(CF₃COO)₆(CF₃COOH)₂·3H₂O . acs.org This compound, synthesized via solvent evaporation, acts as a self-fluorinating single-source precursor. acs.org Upon thermal decomposition, it yields the corresponding mixed-metal fluoride, demonstrating a pathway from a hybrid organometallic crystal to a purely inorganic material. acs.org
Furthermore, the co-thermolysis of multiple trifluoroacetates, including a magnesium precursor, in a mix of organic solvents has been used to synthesize complex nanocrystals like NaMgF₃:Yb,Er . acs.org This highlights the role of magnesium trifluoroacetate in creating doped, mixed-metal fluoride nanostructures with specific functionalities, such as upconversion luminescence. acs.org The study of the thermal decomposition of metal trifluoroacetates in general suggests a broad potential for the rational design of various hybrid materials. ethz.ch
Future Research Directions and Emerging Applications
Integration with Advanced Spectroscopic Techniques for In Operando Studies
To gain a deeper understanding of the dynamic nature of catalytic processes involving magnesium trifluoroacetate (B77799), the integration of advanced spectroscopic techniques for in operando studies is crucial. chimia.ch These methods allow for the real-time observation of the catalyst's structural changes and the evolution of intermediate species under actual reaction conditions. chimia.ch Techniques such as in operando X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can provide invaluable insights into reaction mechanisms. chimia.ch For instance, monitoring changes in the coordination environment of the magnesium ion or the vibrational frequencies of the trifluoroacetate group during a reaction can help elucidate the active catalytic species and reaction pathways. This knowledge is fundamental for optimizing reaction conditions and designing more efficient catalytic systems.
Rational Design of Magnesium Trifluoroacetate Catalysts for Specific Transformations
The concept of rational catalyst design, which involves the deliberate construction of catalysts with specific properties, is a key direction for the future of magnesium trifluoroacetate applications. buct.edu.cn By systematically modifying the structure of magnesium trifluoroacetate-based catalysts, it is possible to tune their activity and selectivity for particular chemical transformations. d-nb.info This can be achieved by introducing different ligands, supports, or co-catalysts that can influence the electronic and steric properties of the magnesium center. For example, the use of N-heterocyclic carbenes as ligands has been explored in palladium catalysis, and similar strategies could be adapted for magnesium-based systems. researchgate.net The goal is to move beyond trial-and-error approaches and develop a predictive understanding of how catalyst structure relates to performance. buct.edu.cn
Exploration in Energy Storage Systems
Magnesium-based batteries are considered a promising alternative to lithium-ion technology due to the high theoretical volumetric capacity of magnesium metal and its natural abundance. nih.govpnnl.gov However, the development of suitable electrolytes remains a significant challenge. pnnl.gov Magnesium trifluoroacetate is being investigated as a potential component in electrolyte formulations for magnesium batteries. google.com Research in this area focuses on developing electrolytes that exhibit high ionic conductivity, a wide electrochemical stability window, and good compatibility with both the anode and cathode materials. google.com
Recent studies have explored the use of magnesium trifluoroacetate in conjunction with other salts and solvents to create electrolytes that enable reversible magnesium deposition and stripping. researchgate.net For instance, combinations of magnesium triflate and magnesium chloride in ether-based solvents have shown promising results. researchgate.net The trifluoroacetate anion is also being studied in the context of "water-in-salt" electrolytes, which could lead to high-voltage aqueous energy storage devices. ise-online.org The ability of the trifluoroacetate group to influence the solvation structure of the magnesium ion is a key aspect of this research. pnas.org
Table 1: Comparison of Key Parameters for Different Battery Chemistries
| Feature | Lithium-Ion | Magnesium-Ion |
| Anode Material | Graphite or Lithium Metal | Magnesium Metal |
| Charge Carrier | Li⁺ | Mg²⁺ |
| Theoretical Volumetric Capacity | ~2062 mAh/cm³ (for Li) | ~3833 mAh/cm³ |
| Key Challenges | Dendrite formation (with Li metal), cost, safety | Electrolyte development, slow ion diffusion |
| This table provides a simplified comparison of key features between lithium-ion and magnesium-ion battery technologies. |
Computational Predictions for Novel Magnesium Trifluoroacetate-Based Materials and Reactions
Computational chemistry and materials modeling are powerful tools for accelerating the discovery and development of new materials and chemical reactions. catalysis.blog Density Functional Theory (DFT) and other computational methods can be used to predict the structures, properties, and reactivity of magnesium trifluoroacetate-based systems. mdpi.comuio.no These theoretical studies can provide insights that are difficult to obtain through experiments alone.
For example, computational models can be used to:
Predict the most stable geometries of magnesium trifluoroacetate solvates and complexes. researchgate.net
Calculate the energy barriers for different reaction pathways, helping to identify the most likely mechanisms. publish.csiro.au
Screen potential new catalyst designs or electrolyte formulations before they are synthesized in the lab.
Understand the electronic structure of materials and how it relates to their properties.
By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of magnesium trifluoroacetate and identify promising new materials and applications. acs.org
Q & A
Q. How can magnesium trifluoroacetate be utilized in the synthesis of magnesium fluoride (MgF₂) thin films, and what experimental parameters are critical for optimizing film quality?
Magnesium trifluoroacetate serves as a precursor in sol-gel synthesis for MgF₂ thin films. A method involves reacting magnesium ethoxide with trifluoroacetic acid (TFA) in isopropanol to form a coating solution. Spin-coating this solution onto silica glass substrates, followed by heat treatment below 500°C in air, yields optically transparent MgF₂ films. Critical parameters include:
- Molar ratio of TFA to magnesium ethoxide for precursor stability.
- Spin-coating speed to control film thickness.
- Thermal treatment temperature (≤500°C) to avoid crystallization defects. Characterization via field-emission SEM reveals nanoparticle sizes <50 nm, correlating with high optical transmittance .
Q. What analytical techniques are recommended for characterizing the thermal decomposition pathway of magnesium trifluoroacetate precursors during material synthesis?
Thermal gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is essential for mapping decomposition stages. Key steps include:
- Dehydration (50–150°C): Removal of solvent residues.
- Decarboxylation (200–350°C): Breakdown of trifluoroacetate ligands into CO₂ and CF₃ byproducts.
- Crystallization (>350°C): Formation of MgF₂. Parallel FT-IR or mass spectrometry can identify gaseous byproducts, ensuring complete ligand removal and phase purity .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying the electrochemical decarboxylation of trifluoroacetate salts in non-aqueous systems?
Trifluoroacetate undergoes Kolbe-like decarboxylation in anhydrous TFA, producing C₂F₆ and CO₂ with >90% Faradaic efficiency. Mechanistic studies reveal:
- Tafel slope analysis : Indicates Langmuir adsorption conditions at low overpotentials (slope ~120 mV/decade) and Temkin conditions at higher potentials (slope ~60 mV/decade).
- Galvanostatic transients : Demonstrate monolayer coverage of adsorbed intermediates (e.g., CF₃· radicals) on electrode surfaces. These findings guide the design of electrochemical cells to minimize side reactions and optimize product selectivity .
Q. How can trifluoroacetate release protocols be employed in the synthesis of α-halo-α,α-difluoromethyl ketones, and what methodological considerations ensure high yield and selectivity?
The trifluoroacetate group acts as a transient leaving group in halogenation reactions. Key steps include:
- Nucleophilic displacement : Reaction of trifluoroacetate precursors with halogen sources (e.g., NCS or NBS) under mild conditions (0–25°C).
- Copper-mediated coupling : α-iodo products participate in Ullmann-type C–C bond formation. Critical factors are solvent polarity (e.g., DMF or THF) and temperature control to prevent premature decomposition. Yields >80% are achievable with stoichiometric optimization .
Q. What experimental design strategies are effective in optimizing ion trajectory parameters for mass spectrometric analysis of trifluoroacetate-containing complexes?
Design of Experiments (DoE) methodologies systematically optimize DC voltages in Fourier-transform ion cyclotron resonance (FT-ICR) systems. For sodium trifluoroacetate clusters:
- Response surface modeling identifies optimal trapping voltages to maximize ion abundance.
- Central composite designs balance axial and radial excitation parameters, reducing harmonic distortions. This approach improves signal-to-noise ratios by >30% compared to manual tuning .
Q. What methodologies are employed to assess the environmental persistence and ecological transport of trifluoroacetate derivatives in terrestrial ecosystems?
Isotopic labeling (e.g., ¹⁴C-TFA) and field studies in forested catchments (e.g., Hubbard Brook Experimental Forest) track trifluoroacetate mobility. Techniques include:
- Soil-water partitioning assays : Measure TFA adsorption coefficients (Kd) in organic-rich vs. mineral soils.
- Hydrologic tracer studies : Quantify TFA retention in wetlands vs. upland hardwood forests. Results show prolonged TFA persistence in organic soils (half-life >2 years) and rapid leaching in sandy substrates, informing risk assessments for magnesium trifluoroacetate applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
